Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate
Description
Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate is a chiral peptidomimetic compound featuring a Boc (tert-butoxycarbonyl)-protected pyrrolidine moiety and a phenylpropanoate ester. This compound is widely utilized as a key intermediate in organic synthesis, particularly for protease inhibitors and other bioactive molecules . Its structural complexity and stereochemical specificity make it valuable in pharmaceutical research.
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(25)22-12-8-11-16(22)17(23)21-15(18(24)26-4)13-14-9-6-5-7-10-14/h5-7,9-10,15-16H,8,11-13H2,1-4H3,(H,21,23) |
InChI Key |
XYLTWJZHTZTSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate typically involves multiple steps. One common route starts with the protection of the pyrrolidine nitrogen using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the Boc-protected pyrrolidine with a suitable carboxylic acid derivative, such as an activated ester or acid chloride, under basic conditions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity against specific targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including those derived from this compound, exhibit potent antibacterial properties. For instance, certain pyrrolidine-based carbapenems have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa . The synthesis of these derivatives often involves modifying the pyrrolidine ring to improve binding affinity and efficacy.
Synthesis of Bioactive Compounds
The compound acts as a building block in the synthesis of various bioactive molecules. It can be utilized in multicomponent reactions to create complex structures that have therapeutic potential.
Building Block for Drug Development
This compound has been employed in synthesizing:
- Imidazo[1,2-b]pyridazine derivatives : These compounds are noted for their activity as IKKβ inhibitors, which are relevant in cancer therapy .
- Dicarba-closo-dodecaborane derivatives : Potential D2 receptor antagonists that could be explored for neurological applications .
Case Studies and Research Findings
Several studies have documented the successful application of this compound in the synthesis of new compounds with desirable biological activities.
Case Study 1: Antibacterial Efficacy
A study highlighted the synthesis of a series of pyrrolidine derivatives that exhibited significant antibacterial activity. The synthesized compounds were evaluated against various bacterial strains, showing minimum inhibitory concentrations (MICs) lower than those for standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 9k | 0.10 - 1.00 | Better than ciprofloxacin |
| Ciprofloxacin | 3.12 - 6.25 | Standard control |
Case Study 2: Asymmetric Synthesis
Recent advancements in asymmetric synthesis using this compound have led to the development of chiral organocatalysts for Michael addition reactions. These catalysts demonstrated enhanced enantioselectivity, showcasing the compound's utility in chiral synthesis .
Mechanism of Action
The mechanism of action of Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group that interacts with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Pyrrolidine or Ester Groups
(a) Methyl (S)-1-Boc-β-oxo-2-pyrrolidinepropanoate (CAS 1403576-45-3)
- Structure: Differs by the presence of a β-keto group on the pyrrolidine ring and an ethoxy ester instead of phenylpropanoate.
- Molecular Formula: C₁₃H₂₁NO₅ .
- Applications : Serves as a precursor for modified peptidomimetics, though its lack of a phenyl group reduces lipophilicity compared to the target compound.
(b) (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic Acid (Alacepril, CAS 74258-86-9)
- Structure: Replaces the methyl ester with a carboxylic acid and introduces an acetylthio-methylpropanoyl group.
- Molecular Formula : C₂₀H₂₆N₂O₅S .
- Applications: Known as Alacepril, a prodrug used in hypertension treatment. The free carboxylic acid enhances bioavailability compared to the ester form .
(c) Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate (CAS 1001600-54-9)
Functional and Pharmacokinetic Comparisons
Key Observations :
Ester vs. Carboxylic Acid : The target compound’s methyl ester (328086-60-8) improves cell permeability but requires hydrolysis for activation, whereas Alacepril’s carboxylic acid (74258-86-9) offers direct bioavailability .
Steric Modifications : MV1 (1001600-54-9) demonstrates how bulky substituents (e.g., diphenyl groups) enhance target binding but may reduce solubility .
Functional Groups : The β-keto group in 1403576-45-3 increases reactivity but reduces stability compared to the Boc-protected pyrrolidine in the target compound .
Biological Activity
Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its synthesis, mechanism of action, and biological effects, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C22H31N3O8
- Molecular Weight : 465.5 g/mol
- SMILES Notation : O=C(N1C@HCC@HC1)OCC2=CC=CC=C2
The synthesis typically involves several steps:
- Protection of the Pyrrolidine Nitrogen : Using a Boc (tert-butoxycarbonyl) group.
- Coupling Reaction : The Boc-protected pyrrolidine is coupled with a carboxylic acid derivative.
- Esterification : Introducing the methyl ester group to complete the synthesis.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which participates in binding interactions or catalytic processes. The presence of the phenyl group enhances hydrophobic interactions, increasing binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives with a similar pyrrolidine structure have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa and Staphylococcus aureus (MRSA) .
| Compound | Activity | Target Organisms |
|---|---|---|
| Lenapenem | Potent antibacterial | Gram-positive and Gram-negative bacteria |
| 11g | Excellent anti-MRSA | MRSA |
| 11k | High efficacy | Various bacterial strains |
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that compounds containing the pyrrolidine moiety can exhibit cytotoxic effects against various tumor cell lines. For example, this compound has been evaluated for its growth inhibitory effects against cancer cells using assays such as the MTT assay, which measures cell viability .
Case Studies
- Antibacterial Efficacy :
- Antitumor Potential :
Q & A
Q. How are stability studies designed to assess degradation under varying pH and temperature conditions?
- Methodological Answer: Conduct forced degradation studies in buffers (pH 1–13) at 40–60°C, sampling at intervals (0, 7, 14 days). Analyze degradation products via LC-HRMS and assign structures using fragmentation patterns. Compare kinetic degradation rates using Arrhenius plots to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
